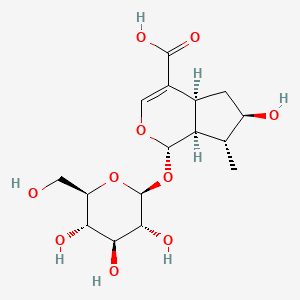

7-Epiloganic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24O10 |

|---|---|

Molecular Weight |

376.36 g/mol |

IUPAC Name |

(1S,4aS,6R,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8+,9+,10+,11+,12-,13+,15-,16-/m0/s1 |

InChI Key |

JNNGEAWILNVFFD-DXNVVGTLSA-N |

SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 7 Epiloganic Acid

Precursor Compounds and Early Stage Monoterpenoid Metabolism

The biosynthesis of 7-epiloganic acid originates from the general monoterpenoid pathway, which utilizes geranyl diphosphate (B83284) (GPP) as a fundamental building block. GPP itself is derived from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). pnas.org

Geraniol (B1671447) and 10-Hydroxygeraniol as Key Intermediates

The initial committed step towards many iridoids involves the conversion of GPP to the monoterpenol geraniol. This reaction is catalyzed by the enzyme geraniol synthase (GES). researchgate.netresearchgate.net In several plant species, including Catharanthus roseus, geraniol is then hydroxylated at the C-10 position by geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase, to yield 10-hydroxygeraniol. researchgate.netpeerj.comnih.govacs.org This hydroxylation is a critical and often rate-limiting step in the biosynthesis of many monoterpenoid indole (B1671886) alkaloids (MIAs) and other downstream products. peerj.com

However, it is important to note that in the biosynthesis of some iridoids, the initial hydroxylation occurs at the C-8 position of geraniol, catalyzed by geraniol-8-hydroxylase (G8H), leading to 8-hydroxygeraniol. pnas.orgfrontiersin.org This distinction in the initial hydroxylation site directs the pathway towards different classes of iridoids.

Cyclization Reactions Leading to Iridoidal

Following the initial hydroxylation and subsequent oxidation steps, a key cyclization event occurs to form the characteristic cyclopentanopyran ring system of iridoids. The linear precursor, 8-oxogeranial, undergoes a reductive cyclization catalyzed by iridoid synthase (ISY) to form a reactive enol intermediate. pnas.orgresearchgate.netresearchgate.net This intermediate can then cyclize to form various stereoisomers of nepetalactol, the foundational scaffold for many iridoids. pnas.orgresearchgate.net The stereochemical outcome of this cyclization is crucial and can be influenced by the specific iridoid synthase enzyme present in a particular plant species. nih.govnih.gov Further enzymatic modifications, including oxidation and glucosylation, lead to the formation of deoxyloganic acid, a direct precursor to this compound. researchgate.netencyclopedia.pub

Enzymatic Steps in this compound Formation

The conversion of deoxyloganic acid to this compound involves a critical hydroxylation and epimerization at the C-7 position of the iridoid core.

Deoxyloganic Acid Hydroxylation and Epimerization at C-7

In the biosynthesis of oleuropein (B1677263) and related secoiridoids in the Oleaceae family, deoxyloganic acid undergoes a hydroxylation to form this compound. researchgate.netencyclopedia.pubresearchgate.net This reaction introduces a hydroxyl group at the C-7 position with a specific stereochemistry, resulting in the "epi" configuration relative to its isomer, loganic acid. While loganic acid is formed by the hydroxylation of 7-deoxyloganic acid by 7-deoxyloganic acid hydroxylase (7-DLH), the formation of this compound implies the action of a distinct enzyme with different stereoselectivity. wikipedia.orgwikipedia.org

Identification and Characterization of Relevant Hydroxylases and Epimerases

Research has led to the identification of enzymes responsible for the C-7 hydroxylation of deoxyloganic acid. In Camptotheca acuminata, bifunctional cytochrome P450 enzymes, specifically CaCYP72As, have been shown to catalyze the stereoselective hydroxylation of 7-deoxyloganic acid. nih.gov Furthermore, studies have identified specific 7-deoxyloganic acid 7-hydroxylases (7DLHs), such as CYP72A728 and CYP72A729, that are stereoselective. researchgate.net

In olive (Olea europaea), it is proposed that an oxoglutarate-dependent dioxygenase is responsible for the hydroxylation of 7-deoxyloganic acid to produce this compound, rather than a cytochrome P450 enzyme homologous to that found in Catharanthus roseus. biorxiv.org The enzymes responsible for the epimerization at C-7, if it occurs as a separate step from hydroxylation, are less well-characterized, though polysaccharide epimerases are known to catalyze stereochemical inversions in other biosynthetic pathways. cazypedia.org The specific epimerases involved in iridoid biosynthesis remain an active area of investigation.

Downstream Metabolic Transformations and Pathway Intersections

This compound is a pivotal metabolic node, leading to the formation of various secoiridoids. For instance, in olive, this compound is a precursor to 7-ketologanic acid, which is then converted to oleoside (B1148882) methyl ester. encyclopedia.pub Research on Olea europaea has shown that 7-epi-loganin (the methylated form of this compound) is a substrate for enzymes like OeOMES and OeSXS, which catalyze oxidative cleavage reactions to form oleoside methyl ester and secoxyloganin (B110862), respectively. biorxiv.org This highlights the central role of this compound in diverting metabolic flux towards the synthesis of complex secoiridoids like oleuropein. researchgate.net The pathway intersects with other metabolic routes through the incorporation of various moieties, such as tyrosol, to form the final complex structures. encyclopedia.pub

Conversion to 7-Ketologanic Acid

Following its synthesis, this compound undergoes a rapid oxidation of its hydroxyl group to form 7-ketologanic acid. encyclopedia.pubnih.gov This conversion is a critical step that directs the metabolic flow towards the synthesis of oleoside-type secoiridoids. researchgate.net While the specific enzymes catalyzing this step in all species are not fully elucidated, research in Olea europaea (olive) suggests that certain oxidoreductases are involved. d-nb.info Studies on recombinant cytochrome P450 enzymes from olive, namely Oleoside Methyl Ester Synthase (OeOMES) and Secoxyloganin Synthase (OeSXS), have shown that they can catalyze the conversion of 7-epiloganin (the methyl ester form of this compound) to their respective secoiridoid products, with 7-ketologanin (B12377559) being a detectable intermediate. biorxiv.org This indicates that these enzymes are bifunctional, capable of both the oxidation of the 7-epiloganin and the subsequent ring cleavage. biorxiv.org The conversion from this compound to 7-ketologanic acid is considered a pivotal point in the biosynthesis of major secoiridoids in the Oleaceae family. nih.govnih.govscielo.br

Integration into Secoiridoid Glycosides (e.g., Ligstroside, Oleuropein)

This compound is a direct precursor to a wide array of secoiridoids, particularly in the Oleaceae family. encyclopedia.pubnih.govsemanticscholar.org After its conversion to 7-ketologanic acid (or its methylated form, 7-ketologanin), the pathway proceeds towards the formation of oleoside 11-methyl ester. encyclopedia.pubnih.govnih.gov This is followed by a glucosylation step to yield 7-β-1-D-glucopyranosyl 11-methyl oleoside. encyclopedia.pubnih.gov This molecule is then esterified with phenolic moieties derived from tyrosine, such as tyrosol or hydroxytyrosol, to produce ligstroside and oleuropein, respectively. encyclopedia.pubnih.govnih.gov

A plausible biosynthetic route in the Oleaceae family is as follows: Deoxyloganic acid → This compound → 7-Ketologanic acid → 8-Epikingisidic acid → Oleoside 11-methyl ester → 7-β-1-D-glucopyranosyl 11-methyl oleoside → Ligstroside → Oleuropein. nih.govnih.govscielo.brscielo.brresearchgate.netresearchgate.net

This pathway highlights the essential role of this compound as the gateway intermediate leading from carbocyclic iridoids to the characteristic secoiridoids of the Oleaceae family.

Role as an Intermediate in Indole Alkaloid Biosynthesis

While this compound is a central metabolite in secoiridoid biosynthesis, its role in monoterpenoid indole alkaloid (MIA) biosynthesis is less direct. The primary iridoid precursor for MIAs in model organisms like Catharanthus roseus is secologanin (B1681713), which is derived from loganin (B1675030). universiteitleiden.nl The biosynthesis of loganin proceeds from 7-deoxyloganic acid via loganic acid, a reaction catalyzed by 7-deoxyloganic acid hydroxylase (7-DLH). universiteitleiden.nlwikipedia.org Loganic acid is then methylated to form loganin. wikipedia.org

Research on a partially purified loganic acid methyltransferase from Vinca rosea (Catharanthus roseus) showed that while the enzyme efficiently methylated loganic acid, no significant methylation of this compound was observed. researchgate.net This suggests that in C. roseus, the main biosynthetic flux towards indole alkaloids proceeds through loganic acid, and this compound is not a primary intermediate in this specific pathway. researchgate.net Therefore, the iridoid pathway bifurcates at the level of deoxyloganic acid or its epimers, with the loganic acid route leading to MIAs in C. roseus and the this compound route leading to oleoside-type secoiridoids in plants like Olea europaea. nih.govuniversiteitleiden.nl

Comparative Biosynthetic Analyses Across Plant Species

The presence and metabolic fate of this compound vary significantly across different plant families, highlighting the diversity of iridoid biosynthetic pathways.

Oleaceae : In this family, which includes genera like Olea (olive), Fraxinus (ash), Syringa (lilac), and Ligustrum (privet), this compound is a well-established intermediate in the biosynthesis of oleoside-type secoiridoids like oleuropein and ligstroside. researchgate.netresearchgate.net Feeding experiments with deuterated precursors in Fraxinus excelsior and Syringa josikaea confirmed high incorporation rates of this compound into these secoiridoids, establishing 7-ketologanic acid as a key intermediate. researchgate.net Its presence has also been reported in Ligustrum ovalifolium and Phillyrea latifolia. researchgate.netnih.gov

Scrophulariaceae : In Linaria cymbalaria, this compound has been isolated as a new iridoid glucoside, indicating its presence in this family, although its precise downstream metabolic role here is less defined compared to Oleaceae. thieme-connect.com

Caprifoliaceae : In Lonicera caerulea (haskap berry), 80% methanol (B129727) extraction has been effective for isolating iridoids including loganic acid and this compound, confirming its presence in this species. nih.gov

Plantaginaceae & Orobanchaceae : Integrated metabolomic and transcriptomic analyses in species like Neopicrorhiza scrophulariiflora and Cistanche deserticola have identified this compound and its isomer, 8-epiloganic acid, among other iridoids. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org In N. scrophulariiflora, the accumulation of 8-epiloganic acid was found to be higher in leaf tissues compared to roots. frontiersin.orgnih.govfrontiersin.org

This comparative analysis underscores that while this compound is a recurring iridoid, its accumulation and function are species- and tissue-specific.

| Plant Species | Family | Role/Detection of this compound | Key Downstream Products | Reference |

|---|---|---|---|---|

| Olea europaea (Olive) | Oleaceae | Confirmed intermediate | Oleuropein, Ligstroside | encyclopedia.pub, nih.gov |

| Fraxinus excelsior (Ash) | Oleaceae | Confirmed intermediate | Oleoside-type secoiridoids | researchgate.net |

| Ligustrum ovalifolium (Privet) | Oleaceae | Detected | Oleoside-type secoiridoids | researchgate.net, nih.gov |

| Catharanthus roseus | Apocynaceae | Not a primary intermediate for MIAs | Secologanin (via Loganic acid) | researchgate.net, universiteitleiden.nl |

| Linaria cymbalaria | Scrophulariaceae | Isolated as a natural product | Not specified | thieme-connect.com |

| Lonicera caerulea (Haskap) | Caprifoliaceae | Detected | Not specified | nih.gov |

| Neopicrorhiza scrophulariiflora | Plantaginaceae | Detected (isomer 8-epiloganic acid higher in leaves) | Picrosides (downstream of related iridoids) | frontiersin.org, nih.gov |

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound and other iridoids is a tightly regulated process involving a network of genes and transcription factors. The pathway begins with the MEP pathway in plastids, which produces the precursor geranyl pyrophosphate. nih.gov The regulation of subsequent steps involves several key enzyme families and regulatory proteins.

Enzymes and Genes: The conversion of deoxyloganic acid to this compound is a hydroxylation step, typically catalyzed by a cytochrome P450 monooxygenase. The subsequent oxidation to 7-ketologanic acid is carried out by an oxidoreductase. encyclopedia.pubd-nb.info

Cytochrome P450s: In Olea europaea, two bifunctional cytochrome P450 enzymes, OeOMES (Oleoside Methyl Ester Synthase) and OeSXS (Secoxyloganin Synthase), are key. biorxiv.org They can utilize 7-epiloganin (the methylated ester of this compound) as a substrate, catalyzing both its oxidation to the intermediate 7-ketologanin and the subsequent oxidative C-C bond cleavage to form secoiridoids. biorxiv.org

Transcription Factors: The expression of iridoid biosynthetic genes is controlled by transcription factors, which act as master switches.

MYB and WRKY Factors: Myeloblastosis (MYB) and WRKY transcription factors are widely implicated in regulating the biosynthesis of terpenoids, including iridoids. nih.gov They are known to upregulate key enzymes such as iridoid synthase. nih.gov

bHLH Factors: Basic helix-loop-helix (bHLH) transcription factors have also been identified as potential regulators of secondary metabolite production in various plants. google.com

Transcriptomic analyses in species like Neopicrorhiza scrophulariiflora have identified numerous differentially expressed genes (DEGs) in tissues with high iridoid content, providing a list of candidate genes for further functional characterization, including those from the CYP450, UGT (UDP-glycosyltransferase), and acyltransferase families. frontiersin.orgnih.gov

| Gene/Enzyme Class | Proposed Function in or related to this compound Metabolism | Plant Species | Reference |

|---|---|---|---|

| OeOMES (CYP72 family) | Oxidation of 7-epiloganin to 7-ketologanin and subsequent ring cleavage | Olea europaea | biorxiv.org |

| OeSXS (CYP72 family) | Oxidation of 7-epiloganin to 7-ketologanin and subsequent ring cleavage | Olea europaea | biorxiv.org |

| NDHI (putative) | May be involved in conversion of this compound to 7-ketologanic acid | Olea europaea | d-nb.info |

| 7-DLH (7-deoxyloganic acid hydroxylase) | Catalyzes formation of loganic acid (not this compound) | Catharanthus roseus | universiteitleiden.nl, wikipedia.org |

| MYB and WRKY Transcription Factors | General regulation of iridoid biosynthesis upstream of this compound | General | nih.gov |

Phytochemical Distribution and Ecological Significance

Occurrence of 7-Epiloganic Acid in Specific Plant Families

This compound is an iridoid glycoside, a class of secondary metabolites that are widely distributed in the plant kingdom. Its presence has been documented in several plant families, playing a role as a precursor in the biosynthesis of more complex molecules.

Oleaceae: Within the olive family (Oleaceae), this compound is a known intermediate in the biosynthesis of oleuropein (B1677263), a significant phenolic compound found in olives. scielo.brscielo.brresearchgate.net The biosynthetic pathway involves the conversion of deoxyloganic acid to this compound through a hydroxylation step. encyclopedia.pubnih.gov This is followed by its rapid transformation into 7-ketologanic acid. encyclopedia.pubnih.gov This pathway highlights the integral role of this compound in the production of key secoiridoids in this family. scielo.brencyclopedia.pubnih.gov Plants in the Oleaceae family where this pathway is relevant include species of Olea, Fraxinus, Ligustrum, and Syringa. researchgate.netmdpi.com Specifically, this compound has been reported in Ligustrum ovalifolium and Phillyrea latifolia. nih.gov

Scrophulariaceae: The figwort family, Scrophulariaceae, is another significant source of iridoid glucosides. Notably, 8-epiloganic acid, a stereoisomer of this compound, has been isolated from Linaria cymbalaria (ivy-leaved toadflax). thieme-connect.comnih.govthieme-connect.comchemsrc.com While the presence of this compound itself is less documented in this family compared to its epimer, the occurrence of structurally related compounds suggests similar biosynthetic capabilities. Iridoids are a characteristic feature of this plant family. nih.gov

Gentianaceae: In the Gentian family (Gentianaceae), which is known for its bitter principles largely attributable to iridoids and secoiridoids, 8-epiloganic acid has been identified. mdpi.com For instance, studies on Gentiana species have reported the presence of 8-epiloganic acid. mdpi.com While direct reports of this compound are less common, the presence of its isomer and other related iridoids suggests its potential, albeit unconfirmed, occurrence in some members of this family. scielo.brscielo.br

The following table summarizes the occurrence of this compound and its isomer, 8-epiloganic acid, in the specified plant families.

| Plant Family | Compound | Plant Species |

| Oleaceae | This compound | Ligustrum ovalifolium, Phillyrea latifolia nih.gov |

| Scrophulariaceae | 8-Epiloganic acid | Linaria cymbalaria thieme-connect.comnih.govthieme-connect.comchemsrc.com |

| Gentianaceae | 8-Epiloganic acid | Gentiana species mdpi.com |

Intraspecific and Interspecific Variability in this compound Accumulation

The accumulation of secondary metabolites like this compound can exhibit significant variation both within and between plant species. This variability is influenced by a combination of genetic and environmental factors.

Interspecific Variability: The concentration and even the presence of specific iridoid glucosides can differ greatly between species. For example, within the genus Avicennia, there is notable interspecific variation in the concentration of certain iridoid glucosides. researchgate.net While this study did not focus on this compound specifically, it highlights the principle of interspecific chemical diversity. The biosynthetic pathways leading to compounds like oleuropein, which involve this compound, can have different end products and intermediates depending on the plant species. researchgate.net For example, while this compound is a precursor in Olea europaea, other species might accumulate different derivatives or utilize alternative biosynthetic routes.

Intraspecific Variability: Even within a single species, the accumulation of secondary metabolites can vary. An example of intraspecific variation is seen in Cistanche deserticola, where a variant known as "oil cistanche" shows different coloration and chemical composition compared to the more common yellow variety. nih.govfrontiersin.org This variation is linked to differences in the biosynthesis of various compounds, including iridoids. nih.govfrontiersin.org Although not directly measuring this compound, this demonstrates how genetic variations within a species can lead to different metabolic profiles. Factors such as the developmental stage of the plant and the time of year can also influence the levels of these compounds. researchgate.net For instance, the concentration of oleuropein and its precursors in Fraxinus mandshurica and Syringa vulgaris shows seasonal variation. researchgate.net

Localization within Plant Organs and Tissues

The distribution of secondary metabolites within a plant is often not uniform, with specific compounds accumulating in particular organs and tissues where they perform specialized functions.

In Catharanthus roseus, genes involved in the biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs), which share a common precursor pathway with iridoids, are expressed in a highly tissue-specific manner. For instance, some enzymes of the pathway are localized to the leaf epidermis, while others are found in internal phloem-associated parenchyma. oup.com This suggests a complex system of transport and localization of intermediates.

For oleuropein and its precursors, including this compound, in the olive tree (Olea europaea), these compounds are found throughout the plant, including the leaves, fruit (skin, pulp, and stone), and trunk. scielo.brscielo.br However, the concentrations can vary significantly between these organs. encyclopedia.pubmdpi.com The highest concentrations of oleuropein are typically found in young olives and leaves. scielo.brscielo.br This localization suggests a primary role in protecting these vital and vulnerable plant parts.

The following table illustrates the general localization of oleuropein, for which this compound is a precursor, in Olea europaea.

| Plant Organ/Tissue | Presence of Oleuropein (and precursors) |

| Leaves | High concentration scielo.brscielo.br |

| Young Olives | High concentration scielo.brscielo.br |

| Fruit (Skin, Pulp, Stone) | Present scielo.brscielo.br |

| Trunk | Present scielo.br |

Role of this compound in Plant Secondary Metabolism and Stress Responses

This compound is a key intermediate in the biosynthesis of a variety of iridoids and secoiridoids, which are crucial components of plant secondary metabolism. These compounds are not essential for primary growth and development but play a significant role in the plant's interaction with its environment, particularly in response to stress.

The iridoid pathway, in which this compound participates, leads to the formation of compounds that are involved in plant defense. nih.gov Plants produce a diverse array of secondary metabolites in response to both biotic (e.g., herbivores, pathogens) and abiotic (e.g., drought, salinity) stresses. nih.govmdpi.comnih.gov These compounds can act as deterrents, toxins, or signaling molecules.

The production of amino acid-derived secondary metabolites is often upregulated during stress recovery, indicating a close link between primary and secondary metabolism in stress responses. nih.gov While this compound is a monoterpenoid, the principle of upregulating defensive compounds under stress is a common plant strategy. For example, under drought conditions, plants accumulate various metabolites, including some that serve as precursors for secondary defense compounds. frontiersin.org The biosynthesis of these compounds is a dynamic process, with the sequence of steps and the final products potentially varying depending on the plant species and environmental conditions. researchgate.net

Chemoecological Functions (e.g., Plant-Herbivore, Plant-Microbe Interactions)

The iridoids and secoiridoids derived from this compound play significant roles in mediating interactions between plants and other organisms in their environment.

Plant-Herbivore Interactions: Iridoids are well-known for their role as anti-herbivore compounds. medchemexpress.com Their bitter taste and potential toxicity can deter feeding by a wide range of herbivores, from insects to mammals. The accumulation of these compounds in leaves and young fruits, as seen with oleuropein in olives, is a classic defense strategy to protect photosynthetically active tissues and reproductive organs.

Plant-Microbe Interactions: Secondary metabolites, including phenolic acids and iridoids, are crucial for plant-microbe interactions. frontiersin.orgnih.govuu.nl They can act as signaling molecules to attract beneficial microbes or as defense compounds against pathogenic ones. nih.govresearchgate.net For example, phenolic compounds released by plant roots can influence the composition of the rhizosphere microbiome. frontiersin.org While the specific role of this compound in these interactions is not well-defined, as a precursor to a wide array of bioactive secoiridoids, it contributes to the chemical arsenal (B13267) that plants use to mediate these complex relationships. The antimicrobial properties of compounds like oleuropein suggest a defensive role against microbial pathogens. scielo.brscielo.brresearchgate.net

Advanced Methodologies for Isolation and Purification

Modern Extraction Techniques from Complex Plant Matrices

The initial step of liberating 7-Epiloganic acid from the plant material involves carefully selected extraction techniques designed to maximize yield while preserving the compound's integrity.

Liquid-liquid extraction (LLE) is a foundational technique used to partition compounds based on their differential solubilities in two immiscible liquid phases. For polar iridoids like this compound, LLE protocols are optimized to enhance recovery from the initial plant extract. researchgate.net

Key optimization parameters include the choice of solvent, pH of the aqueous phase, solvent-to-sample ratio, and the potential use of salting-out effects. chromatographyonline.comrsc.org Since this compound is an acidic compound, adjusting the pH of the aqueous sample to be at least two pH units below its pKa ensures it remains in its neutral, un-ionized form, thereby increasing its partitioning into the organic solvent. chromatographyonline.com Research on the isolation of iridoids, including this compound, from Lonicera caerulea berries has utilized 80% methanol (B129727) acidified with 1% hydrochloric acid, demonstrating an effective LLE method for this class of compounds. researchgate.net Further optimization can involve adjusting the solvent-to-sample ratio, with a higher ratio (e.g., 7:1) generally favoring higher recovery, and selecting organic solvents that have a high partition coefficient for the target analyte. chromatographyonline.com The addition of salts like sodium sulfate (B86663) to the aqueous layer can also increase the partitioning of hydrophilic compounds into the organic phase. chromatographyonline.com

Table 1: Key Optimization Parameters for Liquid-Liquid Extraction (LLE) of this compound

| Parameter | Optimization Strategy | Rationale | Reference |

|---|---|---|---|

| Solvent Choice | Select an organic solvent with a high partition coefficient for this compound. Methanolic solutions are commonly used for initial extraction from the plant matrix. | Maximizes the transfer of the target analyte from the aqueous phase to the organic phase. | researchgate.netchromatographyonline.com |

| pH Adjustment | Adjust the aqueous phase to a pH at least 2 units below the pKa of this compound. | Maintains the analyte in its neutral form, increasing its solubility in the organic solvent. | chromatographyonline.com |

| Solvent-to-Sample Ratio | Increase the ratio of organic solvent to aqueous sample (e.g., a generic optimum is considered 7:1). | Drives the equilibrium towards the organic phase, ensuring higher extraction recovery. | chromatographyonline.com |

| Salting-Out Effect | Add a high concentration of a simple salt (e.g., sodium sulfate) to the aqueous sample. | Reduces the solubility of hydrophilic analytes in the aqueous phase, forcing them into the organic phase. | chromatographyonline.com |

In line with the principles of green chemistry, significant research has focused on developing environmentally benign extraction methods. These technologies aim to reduce the use of hazardous organic solvents, decrease energy consumption, and shorten extraction times. encyclopedia.pub

Natural Deep Eutectic Solvents (NADESs) have emerged as promising green alternatives to conventional organic solvents. mdpi.com These solvents are mixtures of common plant metabolites like sugars, organic acids, and choline (B1196258) derivatives, which form a eutectic mixture with a melting point lower than the individual components. mdpi.com NADESs are non-toxic, non-flammable, and effective at solubilizing polar compounds. mdpi.com Research on olive leaf extracts using NADESs based on choline chloride successfully identified the presence of this compound (referred to as epiloganic acid in the study), demonstrating their potential for extracting this compound. ugr.es

Other green technologies include Supercritical Fluid Extraction (SFE), often using carbon dioxide (CO2), and Subcritical Water Extraction (SWE). SFE utilizes non-toxic and non-flammable supercritical fluids, allowing for extraction at lower temperatures which preserves thermolabile compounds. encyclopedia.pub SWE uses water at high temperatures and pressures, where its polarity can be modified to effectively extract a wide range of compounds, often proving superior to extractions with single organic solvents. encyclopedia.pub

Liquid-Liquid Extraction Optimization

High-Resolution Chromatographic Separation Strategies

Following initial extraction, crude extracts containing this compound undergo several stages of chromatographic purification to achieve high purity.

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a cornerstone technique for the final purification of natural products like this compound. ijcpa.in It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate milligram to gram quantities of a target compound. shimadzu.com The primary goal is to obtain the compound at a desired purity for structural elucidation or biological testing. ijcpa.inshimadzu.com

Method development typically begins at the analytical scale to optimize selectivity and resolution, which is then scaled up to the preparative level. lcms.czlabcompare.com For iridoids like this compound, reversed-phase chromatography is commonly employed, using C18 columns. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as acetic acid or formic acid to improve peak shape. shimadzu.comresearchgate.net

Table 2: Example of Preparative HPLC Parameters for Iridoid Purification

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 20 mm, 10 µm) | Provides hydrophobic interaction-based separation suitable for moderately polar iridoids. | researchgate.net |

| Mobile Phase | Gradient or isocratic elution with Water (often with 0.1% acetic or formic acid) and Methanol or Acetonitrile. | Separates compounds based on their polarity. Acid modifier suppresses ionization for better peak shape. | shimadzu.comresearchgate.net |

| Flow Rate | Scaled up from analytical; typically in the range of 10-25 mL/min for semi-prep columns. | Allows for processing larger sample loads in a reasonable timeframe. | ijcpa.inlcms.cz |

| Detection | UV detector, wavelength set to the absorbance maximum of the analyte (e.g., ~240-254 nm for iridoids). | Monitors the column effluent and guides fraction collection. | researchgate.netresearchgate.net |

| Fraction Collection | Automated fraction collector triggered by peak detection. | Isolates the purified target compound as it elutes from the column. | shimadzu.com |

Counter-Current Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that is highly effective for the preparative isolation of natural products. researchgate.netwikipedia.org It eliminates the irreversible adsorption of samples onto a solid stationary phase, which can be a problem in conventional column chromatography, leading to higher recovery rates. researchgate.netnih.gov The technique uses a liquid stationary phase held in place by a centrifugal field while a liquid mobile phase is pumped through it. wikipedia.org Centrifugal Partition Chromatography (CPC) is a hydrostatic form of CCC. wikipedia.org

CCC is particularly well-suited for separating polar compounds like iridoid glycosides. researchgate.net The selection of a suitable biphasic solvent system is the most critical step for a successful separation. aocs.org The system must provide an appropriate partition coefficient (K) for the target analytes to ensure effective resolution. A variety of solvent systems, such as those based on n-hexane, ethyl acetate (B1210297), methanol, and water, can be employed. nih.govchromatographyonline.com The versatility of CCC allows it to be used in either normal-phase or reversed-phase mode simply by switching which phase is used as the mobile phase. wikipedia.org This method has been cited as a refined approach for the purification of iridoids such as this compound. researchgate.net

Flash Chromatography and Medium Pressure Liquid Chromatography (MPLC) are often used as intermediate purification steps, bridging the gap between crude extraction and high-resolution prep-HPLC. researchgate.net These techniques are faster and use less solvent than traditional low-pressure column chromatography but are less resolving than HPLC.

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to push solvents through the column, speeding up the separation. nih.gov MPLC operates at higher pressures than flash chromatography and can handle larger sample loads, making it suitable for fractionating complex extracts prior to final purification. researchgate.net In the isolation of iridoids from Castilleja tenuiflora, an ethanolic extract was first separated by silica (B1680970) gel column chromatography, and the most active fraction was then subjected to MPLC, which successfully isolated several iridoids, including the related compound 8-epi-loganin. researchgate.net This demonstrates the role of MPLC in a multi-step purification strategy that could be applied to isolate this compound.

Counter-Current Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)

Purity Assessment and Isolation Yield Optimization in Research Protocols

The successful isolation of this compound is contingent upon rigorous purity assessment and strategic optimization of the isolation yield. Research protocols employ a combination of analytical techniques to verify purity and systematically adjust process parameters to maximize the recovery of the target compound.

The purity of isolated this compound is a critical parameter, typically assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is a primary tool for determining the purity of the final product. measurlabs.comsemanticscholar.org The principle of HPLC lies in the differential partitioning of components between a stationary phase and a mobile phase, allowing for the separation of the target compound from impurities. welch-us.com The resulting chromatogram provides a quantitative measure of purity based on the relative peak area of this compound.

For unambiguous identification and comprehensive purity evaluation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. nih.govlcms.cz LC-MS provides not only retention time data but also mass-to-charge ratio information, which is highly specific to the molecular weight of this compound. nih.govnih.gov Advanced techniques like high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) can further confirm the elemental composition and structural fragments of the molecule. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation and can also serve as a powerful tool for purity assessment. koreascience.krnih.govmdpi.com By analyzing the 1H and 13C NMR spectra, researchers can confirm the identity of this compound and detect the presence of any structurally similar impurities that may not be resolved by chromatography alone.

A study on the isolation of iridoid glycosides from Lonicera japonica using High-Speed Counter-Current Chromatography (HSCCC) reported achieving purities of over 93% for the separated compounds, as determined by HPLC. mdpi.comnih.gov In the characterization of compounds from lemon verbena, semi-preparative HPLC was utilized to fractionate the extract, with subsequent analysis by HPLC-ESI-TOF-MS to identify constituents, including epiloganic acid. nih.gov

| Technique | Purpose | Key Information Provided |

|---|---|---|

| HPLC-UV/DAD | Quantitative Purity Analysis | Retention Time, Peak Area Percentage |

| LC-MS | Identification and Purity Confirmation | Retention Time, Mass-to-Charge Ratio |

| HR-MS | Structural Confirmation | Accurate Mass, Elemental Composition |

| NMR (1H, 13C) | Structural Elucidation and Purity Verification | Chemical Shifts, Coupling Constants, Presence of Impurities |

Optimizing the isolation yield of this compound involves a systematic approach to refining each step of the extraction and purification process. The initial extraction from the plant material is a critical step. Liquid-liquid extraction using solvents like 80% methanol acidified with 1% hydrochloric acid has been noted as an effective method for isolating iridoids such as this compound from sources like Lonicera caerulea berries. researchgate.netnih.gov

The choice and composition of the mobile phase in preparative chromatography are crucial for maximizing both separation efficiency and the amount of sample that can be processed (loading capacity). welch-us.comdikmatech.com Optimization of the mobile phase often involves adjusting the solvent gradient, pH, and the use of additives. phenomenex.comnih.gov For instance, in reversed-phase chromatography, a gradient of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as methanol or acetonitrile is common. nih.govmdpi.com Fine-tuning the gradient profile can improve the resolution between this compound and closely eluting impurities, thereby increasing the yield of the pure compound.

The selection of the chromatographic technique itself is also a key factor. While traditional column chromatography is widely used, more advanced methods like preparative HPLC and HSCCC offer higher resolution and efficiency, leading to better yields of high-purity compounds. nih.govnih.gov For example, HSCCC has been successfully used for the efficient separation of iridoid glycosides from Lonicerae Japonicae Flos. mdpi.comnih.gov

| Parameter | Optimization Strategy | Rationale |

|---|---|---|

| Plant Source Selection | Screening of different plant species and varieties. | Concentration of this compound varies significantly between sources. |

| Extraction Solvent | Testing various solvents and solvent mixtures (e.g., aqueous methanol, ethanol). | To maximize the initial recovery of iridoid glycosides from the plant matrix. |

| Chromatographic Technique | Employing high-resolution techniques like preparative HPLC or HSCCC. | To achieve better separation and reduce loss of the target compound. |

| Mobile Phase Composition | Systematic adjustment of solvent gradient, pH, and additives. | To improve resolution and loading capacity, leading to higher recovery of the pure compound. phenomenex.com |

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 7-epiloganic acid. It provides data on the chemical environment of individual protons and carbon atoms, allowing for the assembly of the molecular structure.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structural Data

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, offer fundamental information about the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their neighboring protons through chemical shifts and coupling constants. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

While specific spectral data for this compound is not extensively detailed in the provided results, data for the related compound, 8-epiloganic acid, is available and can offer comparative insights. For instance, the ¹H-NMR spectrum of 8-epiloganic acid in CD₃OD shows characteristic signals, and the ¹³C-NMR spectrum displays key resonances for the iridoid core and the glucose moiety. figshare.com

Table 1: ¹H and ¹³C NMR Data for the Aglycone of 8-epiloganic acid in CD₃OD figshare.com

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 93.9 | 5.67 (bs) |

| 3 | 108.3 | - |

| 9 | 48.9 | 2.79 (t, J=7.6) |

Note: This data is for 8-epiloganic acid and serves as a reference. The stereochemistry at C-7 in this compound would lead to differences in the chemical shifts, particularly for the protons and carbons in proximity to this center.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the molecule. emerypharma.com For this compound, COSY would be used to trace the spin systems within the cyclopentane (B165970) ring and the glucose unit.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). pressbooks.pub This is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). emerypharma.com This technique is vital for connecting the different spin systems identified by COSY and for placing substituents, such as the glucose unit, on the aglycone. For example, in related iridoids, HMBC correlations have been used to confirm the attachment points of sugar residues and acyl groups. dtu.dkcore.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. uzh.ch For this compound, NOESY would be instrumental in confirming the epi configuration at C-7 by observing key Nuclear Overhauser Effect (NOE) correlations between specific protons.

While specific 2D NMR data for this compound is not available in the provided search results, the application of these techniques is standard practice in the structural elucidation of iridoid glycosides.

Advanced NMR Approaches for Complex Stereoisomerism

In cases of complex stereoisomerism, advanced NMR techniques may be employed. These can include methods that provide better resolution and more specific correlations to resolve overlapping signals and confirm subtle stereochemical details.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Elemental Composition

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound with high precision. mdpi.com This high accuracy enables the calculation of the elemental formula of the molecule. For this compound, with a molecular formula of C₁₆H₂₄O₁₀, HR-ESI-MS would provide a highly accurate mass measurement, confirming this composition. nih.gov The identification of compounds in complex mixtures often relies on matching the accurate mass of pseudomolecular ions (like [M+H]⁺ or [M-H]⁻) with calculated values. phcog.com

Table 2: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₄O₁₀ nih.gov |

| Molecular Weight | 376.36 g/mol nih.gov |

| Monoisotopic Mass | 376.13694696 Da nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and then fragmented to produce product ions. thermofisher.com The resulting fragmentation pattern provides valuable structural information. thermofisher.comunimi.it For this compound, MS/MS analysis would reveal characteristic fragmentation pathways, such as the loss of the glucose moiety and specific cleavages within the iridoid core. This fragmentation data is crucial for identifying the compound in complex mixtures, such as plant extracts, and for confirming its structure. unimi.itresearchgate.net The analysis of fragmental ions helps in piecing together the molecular structure. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying small, volatile molecules. nih.gov However, due to its polar nature and high molecular weight, this compound is not directly suitable for GC-MS analysis. To overcome this, a chemical derivatization process is employed to convert the non-volatile iridoid glycoside into a more volatile derivative. This typically involves reactions that replace active hydrogens on hydroxyl and carboxylic acid groups with less polar moieties, thereby increasing the compound's volatility.

The derivatized this compound can then be introduced into the gas chromatograph, where it is separated from other components of a mixture based on its boiling point and affinity for the stationary phase of the GC column. metbio.net As the separated derivative elutes from the column, it enters the mass spectrometer, which ionizes the molecule and fragments it in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

Analysis of the fragmentation pattern provides crucial information for structural elucidation. While specific fragmentation data for this compound derivatives is not extensively detailed in the provided search results, the general principles of GC-MS analysis of similar compounds, such as fatty acid derivatives, can be applied. ifremer.fr For instance, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the derivatized this compound, along with characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. By comparing the obtained mass spectrum with spectral libraries or by interpreting the fragmentation patterns, the structure of the original molecule can be inferred. wiley.com

Table 1: Typical GC-MS Parameters for Analysis of Derivatized Metabolites

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Temperature | 250-290°C | Ensures rapid volatilization of the sample. nih.govifremer.fr |

| Column Type | Low-polarity (e.g., 5% phenyl-95% dimethylpolysiloxane) | Separates compounds based on boiling point. ifremer.fr |

| Carrier Gas | Helium | Transports the sample through the column. metbio.net |

| Oven Temperature Program | Ramped (e.g., 100°C to 360°C) | Allows for the separation of compounds with a wide range of boiling points. researchgate.net |

| Ionization Energy | 70 eV (Electron Impact) | Standard energy for creating reproducible fragmentation patterns. ifremer.fr |

| Mass Scan Range | 50-600 Da | Detects a wide range of fragment ions. nih.gov |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. savemyexams.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers (cm⁻¹) corresponds to these vibrations, providing a unique spectral fingerprint of the molecule's functional groups.

The IR spectrum of this compound would be expected to display several key absorption bands corresponding to its structural features: a carboxylic acid and multiple hydroxyl groups.

O-H Stretch (Carboxylic Acid): A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹. libretexts.orgspcmc.ac.in This broadness is a result of hydrogen bonding between the carboxylic acid groups of different molecules.

O-H Stretch (Alcohols): The hydroxyl groups on the cyclopentane ring and the glucose moiety would also contribute to the broad O-H stretching band, typically appearing in the 3500-3200 cm⁻¹ range for hydrogen-bonded alcohols. libretexts.org

C-H Stretch: Absorptions due to C-H stretching in the alkane and alkene portions of the molecule would appear in the 3000-2850 cm⁻¹ region. libretexts.org

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band characteristic of the carbonyl group in the carboxylic acid is expected between 1760 and 1690 cm⁻¹. libretexts.orgspcmc.ac.in The exact position can be influenced by hydrogen bonding.

C-O Stretch: The C-O stretching vibrations from the alcohol and ether linkages would result in strong bands in the 1320-1000 cm⁻¹ region. libretexts.org

The IR spectrum of the related compound, loganic acid, has been analyzed and provides a good reference for the expected absorptions in this compound. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300-2500 | Strong, Very Broad |

| Alcohol O-H | Stretch | 3500-3200 | Strong, Broad |

| C-H | Stretch | 3000-2850 | Medium |

| Carboxylic Acid C=O | Stretch | 1760-1690 | Strong, Sharp |

| C-O | Stretch | 1320-1000 | Strong |

Chiroptical Methods (e.g., Optical Rotation, Electronic Circular Dichroism) for Absolute Configuration Determination

Chiroptical methods are essential for determining the absolute stereochemistry of chiral molecules like this compound. wikipedia.org These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Optical Rotation

Optical rotation is the measurement of the angle by which a chiral compound rotates the plane of polarized light. anton-paar.com This property is measured using a polarimeter. The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. libretexts.org The specific rotation, [α], is a characteristic physical constant for a chiral compound under specific conditions of temperature, wavelength, and solvent. While the search results mention the use of optical rotation for determining the stereochemistry of related iridoids, the specific optical rotation value for this compound is not provided. researchgate.netnih.gov However, by comparing the sign and magnitude of the measured optical rotation of an unknown sample to that of a known standard, the absolute configuration can be confirmed.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. genesilico.pl An ECD spectrum plots this difference in absorption (Δε) against wavelength. The resulting positive or negative peaks, known as Cotton effects, provide detailed information about the spatial arrangement of the chromophores within the molecule.

For this compound, the chromophores, such as the carbonyl group of the carboxylic acid and the double bond in the pyran ring, will give rise to characteristic Cotton effects in the ECD spectrum. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the chiral centers in the molecule.

In modern structural elucidation, experimental ECD spectra are often compared with theoretically calculated spectra for all possible stereoisomers of the molecule. researchgate.net This computational approach, typically using time-dependent density functional theory (TD-DFT), allows for the unambiguous assignment of the absolute configuration of complex molecules by finding the best match between the experimental and calculated spectra. The use of ECD has been reported for the structural elucidation and confirmation of the absolute configuration of various natural products, including other iridoids and complex molecules. researchgate.netnih.gov

Table 3: Comparison of Chiroptical Techniques for this compound

| Technique | Principle | Information Obtained | Application to this compound |

|---|---|---|---|

| Optical Rotation | Measures the rotation of plane-polarized light. anton-paar.com | Overall chirality of the molecule (dextrorotatory or levorotatory). libretexts.org | Confirmation of enantiomeric identity by comparison with a known standard. |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of circularly polarized light. genesilico.pl | Detailed information on the absolute configuration of chiral centers. | Unambiguous determination of the absolute stereochemistry by comparing experimental and computationally predicted spectra. researchgate.net |

Analytical Quantification and Profiling Methods in Research

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 7-Epiloganic acid. Its versatility is enhanced by coupling with various detection systems, allowing for both quantification and preliminary identification.

Common Detection Systems:

Ultraviolet (UV) and Photodiode Array (PDA) Detection: Due to the presence of chromophores in its structure, this compound can be detected by UV detectors. PDA detectors offer the advantage of acquiring full UV spectra, which aids in peak purity assessment and tentative identification by comparing the spectra with known standards. For instance, in the analysis of crabapple extracts, HPLC with a C-18 reverse phase column at a detection wavelength of 210 nm was used to analyze major components. researchgate.net

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte. It is particularly useful for quantifying compounds like this compound that may have weak UV absorption.

The choice of column and mobile phase is critical for achieving good separation. Reversed-phase columns, such as C18, are frequently used with mobile phases typically consisting of a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.nethplc.eu Gradient elution is commonly employed to effectively separate this compound from other components in complex plant extracts. researchgate.net

Table 1: Example HPLC Parameters for Iridoid Analysis

| Parameter | Value | Reference |

| Column | Agilent TC-C18 | researchgate.net |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol | researchgate.net |

| Elution | Gradient | researchgate.net |

| Detection | Diode Array Detector (DAD) | researchgate.net |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Comprehensive Profiling

For more in-depth and sensitive analysis, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This powerful technique provides not only retention time data but also precise mass-to-charge ratios and fragmentation patterns, enabling confident identification and quantification of this compound, even in complex mixtures. westminster.ac.uk

A study utilizing UPLC-Q-TOF-MS identified 8-epiloganic acid in a traditional Chinese medicine formula. nih.gov The analysis was performed using a Waters ACQUITY UPLC BEH C18 column with a gradient elution of 0.1% aqueous formic acid and acetonitrile. nih.gov The mass spectrometry was conducted in both positive and negative electrospray ionization (ESI) modes, providing comprehensive data for compound identification. nih.gov In another study, UHPLC-ESI-QTOF-MS combined with an elevated energy mass spectrometry (MSE) technique was used to analyze the chemical composition of Plantaginis Semen, where 8-epiloganic acid was identified. westminster.ac.uk This method allows for the acquisition of both precursor and fragment ion information in a single run. westminster.ac.uk

Table 2: UHPLC-MS/MS Parameters for this compound Identification

| Parameter | Value | Reference |

| Chromatography System | Waters ACQUITY UPLC | nih.gov |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) | nih.govmdpi.com |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | nih.govmdpi.com |

| Ionization Mode | ESI Positive and Negative | westminster.ac.uknih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | westminster.ac.uknih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. phcogj.com For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability, making them suitable for GC-MS analysis. researchgate.net This process typically involves converting polar functional groups, such as hydroxyl and carboxyl groups, into less polar derivatives.

While less common for the direct analysis of iridoid glucosides, GC-MS can be employed for metabolic profiling studies where broader coverage of different metabolite classes is desired. nih.gov For instance, GC-MS analysis of plant extracts can reveal the presence of various phytoconstituents, and with appropriate derivatization, it could potentially be used to quantify this compound. researchgate.net However, the need for derivatization can introduce additional steps and potential variability into the analytical workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) for Direct Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require an identical certified reference standard for the analyte. magritek.com The concentration of a substance is determined by comparing the integral of a specific resonance signal of the target compound with that of an internal standard of known concentration and purity. resolvemass.ca

qNMR offers high precision and accuracy and is considered a primary ratio method of measurement. resolvemass.ca For this compound, specific proton signals in its ¹H NMR spectrum can be selected for quantification. The method is non-destructive, allowing the sample to be recovered and used for further analysis. resolvemass.ca Key considerations for accurate qNMR include ensuring complete dissolution of both the sample and the internal standard, selecting appropriate non-overlapping signals, and optimizing parameters such as relaxation delays to ensure full signal recovery.

Table 3: Key Principles of qNMR

| Principle | Description | Reference |

| Absolute Quantification | Measures the absolute concentration of analytes without the need for calibration curves. | resolvemass.ca |

| Internal Standard | A certified reference material of known purity and concentration is used for comparison. | |

| Signal Integration | The integral of a specific analyte signal is compared to the integral of a known standard signal. | magritek.com |

| Non-destructive | The sample can be recovered after analysis. | resolvemass.ca |

Development of Standard Operating Procedures for Sample Preparation and Analysis

The development and implementation of Standard Operating Procedures (SOPs) are critical for ensuring the reliability, consistency, and reproducibility of analytical results for this compound. unitar.orgfao.orgepa.gov SOPs provide a detailed, written set of instructions for performing a routine activity. epa.gov

Key aspects covered in SOPs for this compound analysis include:

Sample Collection and Handling: Procedures for collecting plant material or other biological samples, including details on storage conditions (e.g., temperature, light exposure) to prevent degradation of the analyte.

Sample Preparation: A step-by-step guide for sample extraction, which may involve techniques like maceration, sonication, or Soxhlet extraction with appropriate solvents. unitar.org This section also details filtration, concentration, and reconstitution steps. nm.gov For complex matrices, solid-phase extraction (SPE) may be included to clean up the sample and enrich the analyte. unitar.org

Instrumental Analysis: Detailed parameters for the chosen analytical instrument (HPLC, UHPLC-MS/MS, etc.), including column type, mobile phase composition, gradient program, flow rate, injection volume, and detector settings. westminster.ac.uknih.gov

Data Processing and Quantification: Instructions on how to integrate peaks, generate calibration curves (for relative quantification methods), and calculate the concentration of this compound.

Quality Control: Procedures for running blanks, calibration standards, and quality control samples to monitor the performance of the analytical method.

Adherence to well-defined SOPs minimizes variability between different analysts and laboratories, leading to more reliable and comparable data in research studies. epa.gov

Application in Metabolomics and Phytochemical Fingerprinting Studies for Plant Classification

Analytical methods for this compound are integral to the fields of metabolomics and phytochemical fingerprinting. These approaches aim to obtain a comprehensive profile of the metabolites present in a biological sample, which can then be used for various purposes, including plant classification (chemotaxonomy). nih.gov

Metabolomics: UHPLC-MS/MS and GC-MS are powerful tools in untargeted metabolomics studies. nih.gov By generating a global profile of metabolites, including this compound, researchers can identify biochemical pathways and understand the metabolic response of plants to different genetic or environmental factors.

Authenticate plant species.

Differentiate between different plant parts or geographical origins. researchgate.net

Assess the quality and consistency of herbal products.

In a study on Plantago asiatica, UHPLC-IM-MS (Ion Mobility Spectrometry) was used in combination with UHPLC-Q-TOF MS to separate and identify a wide range of compounds, which is crucial for detailed fingerprinting and distinguishing isomers. mdpi.com The unique chemical profile, including the presence of iridoids like this compound, serves as a characteristic signature for the plant. mdpi.com

Chemical Synthesis and Derivatization Studies

Total Synthesis Approaches to 7-Epiloganic Acid and Its Stereoisomers

The total synthesis of this compound, a molecule with multiple contiguous stereocenters, represents a considerable challenge in organic chemistry. While a completed total synthesis has not been widely reported in publicly available literature, the strategies for constructing such complex natural products are well-established. Any approach must meticulously control the stereochemistry at several key positions on the fused cyclopenta[c]pyran ring system.

Key Synthetic Challenges:

Stereocontrol: The molecule possesses a dense arrangement of chiral centers, requiring highly stereoselective reactions to install the correct relative and absolute configurations.

Functional Group Compatibility: The synthesis must accommodate sensitive functionalities, including a carboxylic acid, multiple hydroxyl groups, and an acid-labile glycosidic bond.

Potential strategies for a total synthesis would likely involve leveraging principles from other complex molecule syntheses. chemrxiv.orgnih.gov These could include asymmetric catalysis to set key stereocenters or a chiral pool approach starting from a readily available chiral molecule. The synthesis of its stereoisomers, such as 8-Epiloganic acid, presents similar challenges and is crucial for comparative biological studies. ontosight.ainih.gov The separation of stereoisomers, often achieved through crystallization of diastereomeric salts or chromatography, is a critical step in ensuring the stereochemical purity of the final product. nih.govsrce.hr

Table 1: Potential Strategies for Total Synthesis

| Strategy | Description | Key Considerations | Relevant Examples (General) |

|---|---|---|---|

| Asymmetric Catalysis | Using chiral catalysts to induce stereoselectivity in key bond-forming reactions (e.g., hydrogenations, aldol (B89426) reactions, cyclizations). | Requires development of specific catalysts for the iridoid core; high catalytic efficiency is needed for scalability. | Gold-catalyzed Rautenstrauch cycloisomerization to set quaternary centers. chemrxiv.org |

| Chiral Pool Synthesis | Starting from a naturally occurring, enantiomerically pure molecule that already contains some of the required stereocenters. | Availability of a suitable starting material; may require significant functional group interconversions. | Synthesis of complex molecules from sugars or amino acids. |

| Substrate Control | Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions. | Predicting the directing effect of various functional groups can be complex. | Diastereoselective additions to cyclic ketones or aldehydes. |

Semisynthesis of this compound Derivatives from Related Iridoids

Given the complexity of a total synthesis, semisynthesis from more abundant, structurally related iridoids is a highly practical and common approach. Natural products like loganin (B1675030), 8-epiloganin, or geniposide (B1671433) can serve as advanced starting materials, providing the core iridoid skeleton which can then be chemically modified.

For instance, research on iridoids from Linaria cymbalaria involved the partial synthesis of a new iridoid glucoside from the related compound 8-epiloganin, demonstrating the feasibility of this strategy. thieme-connect.com Such an approach typically involves a sequence of protection, functional group manipulation (e.g., oxidation, reduction, epimerization), and deprotection steps to convert the starting material into the desired target or its derivative. This methodology is particularly valuable for producing analogs for structure-activity relationship (SAR) studies, where a common advanced intermediate can be diversified into a library of related compounds.

Strategies for Structural Modification and Functional Group Elaboration

Modifying the structure of this compound is essential for probing its biological function and developing analogs with improved properties. These modifications typically target the primary functional groups: the carboxylic acid, the hydroxyl groups on the iridoid core, and the glucose moiety. nih.gov

Carboxylic Acid Group: This group can be readily converted into esters, amides, or reduced to an alcohol. For example, naturally occurring diesters involving 8-epiloganic acid have been identified, showcasing this type of modification in nature. researchgate.net

Hydroxyl Groups: The secondary hydroxyl groups can be acylated (e.g., acetylated) or etherified. Such modifications can significantly impact the molecule's polarity and ability to form hydrogen bonds, which in turn can influence biological activity, as seen in studies on related compounds. acs.org

Glycosidic Bond: While cleavage of the glucose unit would yield the aglycone, more subtle modifications could involve altering the sugar itself or the anomeric linkage.

The goal of these elaborations is often to understand which parts of the molecule are essential for its activity. For example, studies on the antioxidant capacity of iridoids from Lemon Verbena, including epiloganic acid, have shown that minor structural changes, such as the number and position of hydroxyl groups, can significantly alter their biological effects. mdpi.com

Table 2: Examples of Structural Modifications on the Iridoid Core

| Functional Group Target | Modification Type | Potential Purpose | Example |

|---|---|---|---|

| Carboxylic Acid (C4) | Esterification | Increase lipophilicity, create prodrugs. | Formation of methyl or ethyl esters. |

| Hydroxyl Group (C6) | Acetylation | SAR studies, alter polarity. | Conversion to an acetate (B1210297) ester. acs.org |

| Methyl Group (C7) | Oxidation | Introduce new functionality (e.g., hydroxymethyl, aldehyde). | Hypothetical oxidation to explore SAR. |

| Glucose Moiety | Deglycosylation | Isolate the aglycone to assess its activity. | Acid or enzymatic hydrolysis. |

Synthesis of Isotope-Labeled this compound for Biosynthetic Pathway Elucidation

Understanding how plants construct this compound is fundamental to metabolic engineering and biotechnology. The biosynthesis is believed to proceed from deoxyloganic acid via a hydroxylation reaction. nih.govresearchgate.net To confirm this and trace the metabolic flow, scientists use isotope labeling. This involves synthesizing a precursor molecule with stable (non-radioactive) isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), at specific positions. nih.govcpcscientific.com

These labeled precursors are then fed to the plant or an appropriate cell culture. After a period of incubation, the natural products are extracted, and analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are used to detect the incorporated isotopes. silantes.com The presence of the isotopic label in this compound and subsequent metabolites (like 7-ketologanic acid) provides direct evidence of the biosynthetic pathway. nih.govnih.gov While specific syntheses of labeled this compound are highly specialized, the general methodology is a cornerstone of natural product chemistry. gencefebio.com

Table 3: Isotope Labeling for Biosynthetic Studies

| Labeled Precursor | Isotope(s) | Purpose | Detection Method |

|---|---|---|---|

| Deoxyloganic Acid | ¹³C, ²H | To confirm its role as a direct precursor to this compound. | Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov |

| Geraniol (B1671447) | ¹³C | To trace the origin of the carbon skeleton from primary metabolism. | NMR Spectroscopy, Mass Spectrometry. |

| This compound | ¹³C, ¹⁸O | To trace its conversion into downstream products like 7-ketologanic acid and ligustroside. researchgate.net | Mass Spectrometry to detect mass shifts. |

Chemoenzymatic Synthesis of Complex Analogs

Chemoenzymatic synthesis combines the power of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). This hybrid approach is particularly useful for synthesizing complex and optically pure molecules like iridoid analogs, as enzymes can perform specific transformations that are difficult to achieve with conventional reagents. escholarship.orgrsc.org

For example, a lipase (B570770) could be used for the stereoselective hydrolysis of a prochiral diester intermediate, a key step in establishing the correct stereochemistry early in a synthesis. nih.gov Alternatively, hydroxylase enzymes could be employed to introduce hydroxyl groups at specific positions on the iridoid core, a reaction that often lacks selectivity in chemical synthesis. nsf.gov This strategy allows for the efficient and scalable production of complex analogs for drug discovery and other applications. researchgate.net By pairing robust chemical methods for scaffold construction with precise enzymatic modifications, chemists can generate novel analogs of this compound that would be otherwise inaccessible. nsf.gov

Biological Activities and Mechanistic Investigations Preclinical Research

In Vitro Cellular Model Studies on Defined Biological Pathways

Preclinical research using in vitro cellular models has begun to elucidate the biological activities of 7-epiloganic acid by examining its interactions with specific molecular targets and pathways.

Receptor Binding and Signaling Pathway Modulation

The ability of this compound and its analogs to interact with cellular receptors and modulate signaling pathways is an emerging area of research. While specific receptor binding assays for this compound are not detailed in the provided search results, studies on related iridoids and plant extracts containing them offer insights into potential mechanisms.

For example, extracts from Cistanche deserticola, which contains iridoids, have been shown to modulate signaling pathways such as NF-κB, AMPK, and TLR4, contributing to anti-inflammatory and immunomodulatory effects. mdpi.com Similarly, oleuropein (B1677263), a secoiridoid derived from a pathway involving this compound, has been found to downregulate PDRG1 through HIF1α-repressed microRNA-519d in nasopharyngeal carcinoma, enhancing radiation sensitivity. nih.gov

The general principle of receptor-ligand binding assays involves measuring the interaction between a ligand (like this compound) and a receptor, often using radiolabeled compounds or fluorescence-based techniques to quantify binding affinity and competition. nih.govrevvity.commerckmillipore.comnih.gov Such assays are crucial for identifying molecular targets and initiating the study of signaling pathway modulation.

A study on 8-epideoxyloganic acid, a related iridoid, indicated its involvement in the modulation of NOX activity. ambeed.cn This suggests that iridoids can influence pathways related to oxidative stress.

In Vivo Animal Model Investigations of Pharmacological Effects

Animal models provide a crucial platform for understanding the physiological effects of compounds like this compound and its derivatives in a whole-organism context.

Studies in Specific Disease Models (non-human)

Research in animal models has demonstrated a range of pharmacological activities for extracts containing iridoids and for isolated iridoid compounds. For instance, extracts of Boschniakia rossica, which contains 7-deoxy-8-epiloganic acid, have shown anti-aging, anti-tumor, anti-oxidant, and immune-enhancing effects in animal models. ajol.info These effects are often attributed to the anti-inflammatory and free radical scavenging properties of the constituent iridoids. ajol.info

A related compound, 8-epideoxyloganic acid, has been shown to exhibit weak antinociceptive (pain-relieving) activity. medchemexpress.com Studies on cephalosporin (B10832234) derivatives with structural similarities have also demonstrated efficacy in experimental bacterial infections in mice, surpassing the activity of established antibiotics in some cases. nih.gov

In the context of metabolic diseases, a study in leptin-deficient obese (ob/ob) mice identified this compound as one of the metabolites present, suggesting its involvement in metabolic pathways that are dysregulated in obesity.

Exploration of Bioavailability and Metabolism in Animal Systems

The metabolic fate of iridoids and secoiridoids has been investigated in animal models, primarily in rats and mice. nih.gov These studies are essential for understanding how these compounds are absorbed, distributed, metabolized, and excreted.

Research on secoiridoids from olive oil, which are biosynthetically related to this compound, has shown that they can be absorbed and metabolized. nih.gov For example, a perfused rat intestinal model showed that oleuropein-aglycone metabolites were primarily glucuronide conjugates. nih.gov In humans, a significant percentage of oleuropein- and ligstroside-aglycones are absorbed and their metabolites can be detected in urine. ijmsdh.org

While specific pharmacokinetic parameters for this compound are not extensively detailed, the study of related compounds provides a framework for understanding its likely metabolic pathways, which may include phase I reactions like hydroxylation and phase II reactions such as glucuronidation and sulfation. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies help to identify the key functional groups and structural features responsible for their pharmacological effects.

The iridoid scaffold itself, a cyclopentane[c]pyran monoterpenoid, is the basis for a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. nih.govnih.govmdpi.com The specific stereochemistry at various positions, such as the C-7 position in this compound, is crucial for its role as a biosynthetic intermediate. biorxiv.org